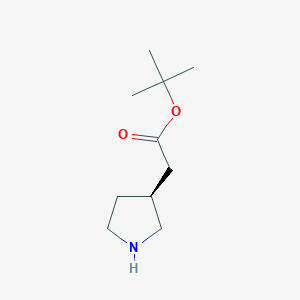

tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)6-8-4-5-11-7-8/h8,11H,4-7H2,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIYBQSFAAAGKD-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H]1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate: A Chiral Building Block for Drug Discovery

Abstract

This technical guide provides an in-depth analysis of tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate, a pivotal chiral building block in modern medicinal chemistry. We will explore its chemical structure, stereochemistry, and physicochemical properties. The guide details established synthetic routes, offering step-by-step protocols and explaining the rationale behind methodological choices. Furthermore, it highlights the compound's significance by showcasing its application in the synthesis of advanced therapeutic agents, particularly antiviral drugs. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utilization of this versatile intermediate.

Introduction

In the landscape of pharmaceutical development, the use of chiral building blocks is fundamental to the creation of stereochemically pure and effective drugs. tert-Butyl 2-[(3S)-pyrrolidin-3-yl]acetate is a prominent example of such a scaffold. Its structure, featuring a pyrrolidine ring with a defined stereocenter and a protected carboxylic acid moiety, makes it a highly valuable intermediate for introducing specific spatial arrangements into complex molecules. The pyrrolidine motif is a common feature in a wide array of bioactive compounds and approved drugs, often contributing to improved binding affinity, selectivity, and pharmacokinetic profiles.[1][2] The tert-butyl ester group serves as a robust protecting group that is stable under various reaction conditions yet can be selectively removed when needed.[1] This guide will provide a comprehensive overview of this important molecule, from its fundamental properties to its practical application in the synthesis of cutting-edge pharmaceuticals.

Chemical Structure and Properties

The structural and physicochemical properties of tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate are key to its utility in organic synthesis.

Molecular Structure

-

IUPAC Name: tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate[3]

-

CAS Number: 783301-96-2[4]

-

Molecular Formula: C₁₀H₁₉NO₂[4]

-

Molecular Weight: 185.26 g/mol [4]

-

SMILES: CC(C)(C)OC(=O)C[C@@H]1CCNC1[3]

-

InChIKey: IBIYBQSFAAAGKD-QMMMGPOBSA-N[3]

The molecule consists of a five-membered saturated heterocycle, pyrrolidine, substituted at the 3-position with an acetic acid tert-butyl ester group. The stereochemistry at the C-3 position is designated as (S), which is a critical feature for its application in stereoselective synthesis.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for understanding the compound's behavior in different solvent systems and its potential for oral bioavailability in resulting drug candidates.

| Property | Value | Source |

| Purity | ≥95% | [4] |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | [4] |

| LogP | 1.3277 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Rotatable Bonds | 2 | [4] |

| Storage Conditions | 4°C, protect from light | [4] |

Synthesis and Methodologies

The synthesis of tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate typically involves the use of a chiral starting material to establish the desired stereochemistry. A common and effective strategy starts from (S)-1-Boc-3-hydroxymethylpyrrolidine. The rationale for this approach is the ready availability of the starting material and the straightforward chemical transformations involved.

Synthetic Workflow Diagram

The following diagram illustrates a typical synthetic pathway from a protected hydroxymethylpyrrolidine precursor.

Caption: Synthetic pathway for tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate.

Detailed Experimental Protocol

This protocol outlines a representative synthesis. Researchers should always adhere to appropriate laboratory safety practices.

Step 1: Mesylation of (S)-1-Boc-3-hydroxymethylpyrrolidine

-

Dissolve (S)-1-Boc-3-hydroxymethylpyrrolidine (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool the solution to 0 °C.

-

Add triethylamine (1.5 equivalents) to the solution.

-

Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Cyanide Displacement

-

Dissolve the crude mesylate from the previous step in dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature, dilute with water, and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain (S)-1-Boc-3-(cyanomethyl)pyrrolidine.

Step 3: Hydrolysis and Esterification

-

Suspend (S)-1-Boc-3-(cyanomethyl)pyrrolidine in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Reflux the mixture until the hydrolysis of the nitrile to the carboxylic acid is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and acidify with aqueous HCl to pH 3-4.

-

Extract the carboxylic acid with ethyl acetate, dry the organic layer, and concentrate to obtain the crude (S)-1-Boc-pyrrolidin-3-yl-acetic acid.

-

Dissolve the crude acid in tert-butanol, add a catalytic amount of a strong acid (e.g., sulfuric acid), and heat to reflux.

-

Alternatively, use standard esterification conditions such as di-tert-butyl dicarbonate in the presence of a base like 4-dimethylaminopyridine (DMAP).

-

After the reaction is complete, neutralize the mixture, extract the product, dry the organic phase, and purify by column chromatography to yield (S)-1-Boc-pyrrolidin-3-yl-acetic acid tert-butyl ester.

Step 4: Boc Deprotection

-

Dissolve the Boc-protected intermediate in a suitable solvent such as dioxane or dichloromethane.

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

If an HCl salt is desired, triturate the residue with diethyl ether to precipitate the product. If the free base is needed, neutralize the residue with a suitable base and extract.

-

The final product, tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate, can be purified by crystallization or chromatography if necessary.

Applications in Drug Discovery

The unique structural features of tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate make it a valuable building block in the synthesis of a variety of therapeutic agents. The pyrrolidine ring system is a privileged scaffold in medicinal chemistry, and the stereospecific side chain allows for precise three-dimensional positioning of functional groups to interact with biological targets.

Role as a Chiral Intermediate

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders and viral infections.[1][2] Its structure allows for the introduction of specific side chains that can enhance the biological activity of the final drug molecule.[1]

Case Study: Synthesis of Antiviral Agents

The pyrrolidine scaffold is found in several antiviral drugs, where it often plays a crucial role in binding to viral enzymes like proteases or polymerases.[2] For instance, derivatives of this compound can be elaborated to mimic peptide structures that interact with the active site of viral proteases, such as the 3CL protease of SARS-CoV.[5] The synthesis of such inhibitors often involves the coupling of the free amine of tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate with various carboxylic acids or other electrophilic partners.

The following diagram illustrates the general workflow for incorporating this building block into a potential drug candidate.

Caption: General workflow for utilizing the title compound in drug synthesis.

Conclusion

tert-Butyl 2-[(3S)-pyrrolidin-3-yl]acetate is a cornerstone chiral building block for the synthesis of complex, stereochemically defined pharmaceutical agents. Its well-defined structure, coupled with robust and scalable synthetic routes, ensures its continued importance in drug discovery and development. This guide has provided a comprehensive overview of its chemical properties, detailed a reliable synthetic protocol, and highlighted its application, thereby offering a valuable resource for researchers in the field. The strategic use of such intermediates will undoubtedly continue to fuel the discovery of novel and effective therapies.

References

-

PubChem. Tert-butyl 2-[(3s)-pyrrolidin-3-yl]acetate hydrochloride. [Link]

- Google Patents. A process for the preparation of tert-butyl (R)

-

PubChem. (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid. [Link]

-

National Institutes of Health. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

- Google Patents. A process for the preparation of tert-butyl (r)

-

Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. [Link]

-

The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

-

National Institutes of Health. Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. [Link]

-

MDPI. 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. [Link]

-

PubMed. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. [Link]

-

Semantic Scholar. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

-

Organic Syntheses. Acetic acid, tert-butyl ester. [Link]

-

BuyersGuideChem. (S)-Pyrrolidin-2-yl-acetic acid tert-butyl ester suppliers and producers. [Link]

-

PubChem. Tert-butyl 2-(piperidin-4-yl)acetate. [Link]

-

ResearchGate. Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 3. PubChemLite - Tert-butyl 2-[(3s)-pyrrolidin-3-yl]acetate hydrochloride (C10H19NO2) [pubchemlite.lcsb.uni.lu]

- 4. chemscene.com [chemscene.com]

- 5. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

(S)-3-(tert-Butoxycarbonylmethyl)pyrrolidine molecular weight and formula

The following technical guide details the physicochemical properties, synthesis, and applications of (S)-3-(tert-Butoxycarbonylmethyl)pyrrolidine, a critical chiral building block in modern drug discovery.

Molecular Architecture, Synthesis, and Therapeutic Utility

Executive Summary

(S)-3-(tert-Butoxycarbonylmethyl)pyrrolidine (also known as tert-butyl 2-((S)-pyrrolidin-3-yl)acetate) represents a strategic scaffold in medicinal chemistry. As a chiral, non-proteinogenic amino acid derivative, it serves as a conformationally restricted surrogate for

Physicochemical Profile

This section establishes the fundamental identity of the compound, essential for accurate procurement and analytical characterization.

| Property | Specification |

| IUPAC Name | tert-Butyl 2-((3S)-pyrrolidin-3-yl)acetate |

| Common Name | (S)-3-(tert-Butoxycarbonylmethyl)pyrrolidine |

| Molecular Formula | C₁₀H₁₉NO₂ |

| Molecular Weight | 185.27 g/mol |

| CAS Number | 783301-96-2 (Generic/Racemic); Stereospecific CAS varies by salt form |

| Physical State | Viscous oil or low-melting solid (Free base); White solid (HCl salt) |

| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in water (Free base) |

| pKa (Calculated) | ~9.5 (Pyrrolidine NH) |

| Chirality | (S)-Enantiomer |

Structural Analysis

The molecule consists of a five-membered pyrrolidine ring substituted at the C3 position with a tert-butyl acetate group.

-

Core: Saturated pyrrolidine heterocycle (secondary amine).

-

Substituent: Acetate side chain protected as a tert-butyl ester.

-

Stereochemistry: The (S)-configuration at C3 dictates the spatial orientation of the side chain, critical for binding affinity in chiral pockets of enzymes (e.g., proteases).

Synthetic Methodology

Expert Insight: The synthesis of 3-substituted pyrrolidines often challenges the chemist to maintain enantiopurity while differentiating the nitrogen protecting group from the side-chain ester. A robust route utilizes the Horner-Wadsworth-Emmons (HWE) reaction followed by asymmetric hydrogenation or resolution.

Protocol: Enantioselective Synthesis via N-Benzyl-3-Pyrrolidinone

This route avoids acid-labile intermediates until the final step, preserving the tert-butyl ester.

Step 1: Olefination

-

Reagents: N-Benzyl-3-pyrrolidinone, tert-Butyl diethylphosphonoacetate, NaH (or LiHMDS).

-

Conditions: THF, 0°C to RT.

-

Mechanism: Formation of the

-unsaturated ester (mixture of E/Z isomers).

Step 2: Asymmetric Hydrogenation

-

Reagents: H₂, Chiral Catalyst (e.g., [Rh(COD)(DuPhos)]OTf).

-

Conditions: 50 psi H₂, MeOH.

-

Outcome: Simultaneous reduction of the alkene and establishment of the C3 stereocenter.

-

Note: If a chiral catalyst is not used, the racemic product must be resolved using chiral HPLC or diastereomeric salt formation (e.g., with L-tartaric acid).

-

Step 3: Deprotection (N-Debenzylation)

-

Reagents: H₂, Pd/C (10%), EtOH.

-

Conditions: Atmospheric pressure or mild pressure (1-3 atm).

-

Critical Control Point: Monitor reaction carefully to avoid reducing the tert-butyl ester (though t-Bu is generally stable to hydrogenolysis, prolonged exposure to acidic Pd contaminants can cause cleavage).

Synthesis Workflow Diagram

Figure 1: Synthetic pathway from commercially available N-benzyl-3-pyrrolidinone to the target chiral building block.[1][2][3][4]

Quality Control & Characterization

Trustworthiness: To validate the identity and purity of the synthesized material, the following analytical parameters must be met.

| Technique | Expected Signal / Criteria |

| ¹H NMR (400 MHz, CDCl₃) | |

| ¹³C NMR | Distinct signals for Carbonyl (~171 ppm), t-Bu quaternary C (~80 ppm), and Pyrrolidine carbons. |

| Mass Spectrometry (ESI) | [M+H]⁺ = 186.27 m/z. |

| Chiral HPLC | Stationary Phase: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA + 0.1% DEA. Requirement: >98% ee. |

| TLC Analysis | Stain with Ninhydrin (Free amine turns purple/blue). |

Therapeutic Utility & Applications

Expertise: This molecule is not just a reagent; it is a "privileged scaffold" in drug design.

Peptidomimetics ( -Turn Mimics)

The pyrrolidine ring constrains the conformational flexibility of the peptide backbone. Incorporating (S)-3-(tert-Butoxycarbonylmethyl)pyrrolidine into a peptide sequence mimics a

Protease Inhibitors

Many protease inhibitors (e.g., for HCV, DPP-4) utilize a proline or pyrrolidine core to target the S1 or S2 pockets of the enzyme. The C3-acetic acid side chain (after t-Bu deprotection) provides a carboxylic acid handle to form hydrogen bonds with active site residues (e.g., catalytic serine or histidine).

PROTAC Linkers

In the design of PROTACs, the linker length and rigidity are crucial for ternary complex formation. This molecule offers a rigid "exit vector" from the E3 ligase ligand (often VHL or Cereblon binders) to the target protein.

Application Logic Diagram

Figure 2: Strategic utilization of the pyrrolidine scaffold in diverse therapeutic modalities.

Handling and Stability

-

Acid Sensitivity: The tert-butyl ester is highly sensitive to acids (TFA, HCl). Avoid acidic conditions during workup unless deprotection is intended.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base is prone to absorbing CO₂ from the air (carbamate formation); storage as the HCl salt is recommended for long-term stability.

-

Safety: Standard PPE (gloves, goggles, lab coat). Treat as a potential irritant.

References

-

PubChem. (2025).[1][5][6] Compound Summary: tert-butyl 2-(pyrrolidin-3-yl)acetate. National Library of Medicine.[6] [Link]

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. Molecules. [Link]

Sources

- 1. (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | C10H17NO4 | CID 1512492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone - Google Patents [patents.google.com]

- 4. (S)-3-(Boc-amino)pyrrolidine = 98.0 TLC 122536-76-9 [sigmaaldrich.com]

- 5. (3R)-(+)-3-(tert-Butoxycarbonylamino)pyrrolidine | C9H18N2O2 | CID 1514397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tert-butyl 2-acetylpyrrolidine-1-carboxylate | C11H19NO3 | CID 15587526 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Sourcing and Validation of Chiral Pyrrolidine-3-Acetic Acid Derivatives

Executive Summary

In the landscape of modern medicinal chemistry, pyrrolidine-3-acetic acid (P3AA) derivatives represent a "privileged scaffold."[1] Unlike simple pyrrolidines, the acetic acid side chain at the C3 position provides a critical vector for extending carbon frameworks while maintaining a specific spatial orientation essential for peptide mimetics, GPCR ligands, and GABA uptake inhibitors.

For drug development professionals, the challenge is not merely finding a vendor but securing enantiomeric purity (ee) and understanding the synthetic history of the material.[1] A 95% pure sample with 80% ee can derail a Structure-Activity Relationship (SAR) study. This guide outlines the technical criteria for selecting suppliers, valid synthetic routes, and rigorous quality control protocols.

Part 1: The Chemical Scaffold & Stereochemical Imperative[2]

Structural Significance

The pyrrolidine ring is conformationally restricted.[1] When an acetic acid moiety is attached at C3, it creates a chiral center that dictates the vector of the side chain.

-

(3S)-Isomer: Often mimics the L-amino acid backbone in peptidomimetics.[1]

-

(3R)-Isomer: Frequently used to probe "unnatural" binding pockets or improve metabolic stability against proteases.[1]

The "Hidden" Impurity Risk

Commercial supplies of P3AA derivatives often originate from two distinct synthetic pathways.[1] Knowing which pathway your supplier uses is predictive of the impurity profile.[1]

| Synthetic Route | Primary Method | Common Impurities | Supplier Type |

| Classical Resolution | Crystallization of racemate with chiral amines (e.g., phenylethylamine).[1] | Residual resolving agents; lower ee (90-95%); diastereomeric salts. | Bulk / Catalog Vendors |

| Asymmetric Synthesis | Michael addition or hydrogenation using chiral phosphine ligands (e.g., BINAP). | Metal residues (Rh, Ru); Ligand leachates; High ee (>98%). | CROs / Specialized Vendors |

| Chiral Pool | Derivatization from L-Aspartic acid or Malic acid.[1] | Isomerization byproducts; deletion sequences.[1] | Boutique Chiral Houses |

Part 2: Supplier Landscape & Sourcing Strategy

The market is stratified by the phase of development.[1] Do not use a bulk chemical catalog for a critical late-stage intermediate without re-validation.

Tier 1: Discovery & Library Synthesis (High Diversity)

Focus: Speed and analog availability.

-

Enamine: The global leader in building blocks.[1] They hold massive stock of "make-on-demand" analogs.[1] Excellent for accessing diverse N-substituted P3AA derivatives (e.g., N-Boc, N-Cbz).

-

Combi-Blocks: Known for cost-efficiency and transparency in pricing.[1] They frequently stock the core chiral acids and esters: (S)-2-(Pyrrolidin-3-yl)acetic acid hydrochloride.

-

Chem-Impex: Strong inventory of chiral amino acid derivatives; reliable for peptide-grade protected scaffolds (Fmoc/Boc).[1]

Tier 2: Scale-Up & Process Chemistry (High Purity)

Focus: Enantiomeric excess and batch consistency.

-

PharmaBlock: Specializes in difficult saturated heterocycles.[1] They utilize novel flow chemistry and biocatalysis routes to ensure high ee% on kilogram scales.[1]

-

Fluorochem (UK): Excellent sourcing for European researchers; rigorous QC on chiral centers.

Tier 3: Reference Standards

-

Sigma-Aldrich (Merck): Use for purchasing analytical standards to validate the ee% of bulk material bought from Tier 1/2 suppliers.[1]

Sourcing Decision Logic (Visualization)

Figure 1: Strategic decision tree for selecting suppliers based on development phase and purity requirements.

Part 3: Quality Control & Validation Protocols

Trusting the Certificate of Analysis (CoA) for chiral compounds is a risk. Chiral centers on pyrrolidine rings can racemize under basic conditions or high heat.[1]

Protocol: Determination of Enantiomeric Excess (ee)

Method: Chiral Stationary Phase HPLC (CSP-HPLC). Objective: Quantify the ratio of (3S) vs (3R) enantiomers.

Reagents & Equipment:

-

Column: Daicel Chiralpak AD-H or IG (Amylose-based columns are preferred for amine-functionalized heterocycles).[1]

-

Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine (DEA). Note: DEA is critical to suppress peak tailing of the secondary amine.

-

Detection: UV at 210 nm (carbonyl absorption).[1]

Step-by-Step Workflow:

-

Derivatization (Optional but Recommended): If the P3AA has a free secondary amine, react with Benzyl chloroformate (Cbz-Cl) or Boc-anhydride.[1] Free amines often streak on chiral columns, masking the minor enantiomer.

-

Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase. Filter through 0.2 µm PTFE.[1]

-

Racemate Injection: Inject a known racemic standard (often available from Combi-Blocks cheap) to establish separation and retention times (

and -

Sample Injection: Inject the chiral sample.[1]

-

Calculation:

Protocol: Absolute Configuration via Mosher's Analysis

If the supplier does not provide optical rotation data, or if the rotation is low, use NMR.

-

React the P3AA derivative (esterified) with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid chloride (MTPA-Cl) .

-

Analyze via

NMR . -

Distinct chemical shifts (

) between the diastereomers will confirm the absolute stereochemistry.[1]

QC Logic Flow (Visualization)

Figure 2: Quality Control workflow for validating incoming chiral building blocks.

Part 4: Technical Data Summary

Table 1: Key Commercial Derivatives & Properties

| Compound Name | CAS (S-isomer) | CAS (R-isomer) | Key Application | Solubility Profile |

| (Pyrrolidin-3-yl)acetic acid HCl | 122442-02-8 | 122442-01-7 | Core Scaffold | High (Water/MeOH) |

| N-Boc-(Pyrrolidin-3-yl)acetic acid | 193205-78-4 | 193205-73-9 | Peptide Synthesis | High (DCM/EtOAc) |

| Methyl (pyrrolidin-3-yl)acetate | 1099646-61-3 | N/A | Ester Prodrugs | Moderate (Ethers) |

References

-

BenchChem. "Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery."[1] BenchChem Technical Notes. Accessed 2024.[1] Link

-

Enamine. "Synthesis of unique pyrrolidines for drug discovery."[1] Enamine Building Blocks Collection. Accessed 2024.[1] Link

-

PharmaBlock. "Spirocyclic Pyrrolidines in Drug Discovery."[1] PharmaBlock Whitepapers.[1] Accessed 2024.[1] Link

-

Sigma-Aldrich. "Pyrrolidine-3-acetic acid derivatives Product Search."[1] Merck/Sigma Catalog. Accessed 2024.[1] Link

-

Combi-Blocks. "Catalog: (S)-2-(Pyrrolidin-3-yl)acetic acid." Combi-Blocks Product List. Accessed 2024.[1] Link

Sources

A Guide to the Medicinal Chemistry of 3-Substituted Pyrrolidine Scaffolds: A Privileged Core in Modern Drug Discovery

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in over 20 FDA-approved drugs and countless natural products underscores its status as a "privileged scaffold."[1][2] This is largely due to its inherent three-dimensional structure, which arises from its sp³-hybridized carbon atoms, allowing for a broad and efficient exploration of pharmacophore space.[3][4] Unlike its flat aromatic counterpart, pyrrole, the puckered conformation of the pyrrolidine ring provides a stereochemically rich framework for designing molecules that can engage with complex biological targets.[3][4] This guide focuses specifically on the strategic importance of substitution at the 3-position of the pyrrolidine core, a modification that has proven critical for modulating potency, selectivity, and pharmacokinetic profiles across a wide spectrum of therapeutic targets. We will explore the synthetic rationales, diverse biological applications, and structure-activity relationships that make the 3-substituted pyrrolidine a highly versatile and valuable scaffold for drug development professionals.

The Strategic Advantage of the 3-Substituted Pyrrolidine Scaffold

The utility of the pyrrolidine scaffold is multifaceted. Its saturated nature provides a 3D geometry that is often more complementary to the binding sites of proteins than flat, aromatic systems.[3] This non-planarity, or "pseudorotation," combined with the potential for up to four stereogenic centers, allows for the precise spatial orientation of functional groups.[4]

Substitution at the 3-position is particularly powerful. It allows for the introduction of diverse chemical moieties that can act as key pharmacophoric elements, projecting into specific pockets of a biological target. This can enhance binding affinity, modulate receptor subtype selectivity, and influence crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The nitrogen atom at the 1-position further serves as a key handle for modification, often functioning as a hydrogen bond donor or acceptor, and its basicity can be fine-tuned to optimize solubility and cell permeability.[4][5]

Caption: Logical flow from core scaffold properties to therapeutic applications.

Key Synthetic Strategies for Accessing 3-Substituted Pyrrolidines

The efficient construction of the 3-substituted pyrrolidine core is paramount. Medicinal chemists employ a range of strategies, from de novo ring construction to the functionalization of pre-existing pyrrolidine rings. The choice of method is often dictated by the desired substitution pattern, stereochemical outcome, and overall synthetic efficiency.

[3+2] Cycloaddition of Azomethine Ylides

A classic and powerful method for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene.[1] This approach is highly valued for its ability to rapidly build molecular complexity and control stereochemistry. The substituents on both the ylide and the alkene precursor can be varied extensively, allowing for the direct installation of desired functionality at multiple positions on the resulting pyrrolidine ring.

Palladium-Catalyzed Hydroarylation of Pyrrolines

For the direct introduction of aryl groups at the 3-position, a feature common to many CNS-active and anticancer agents, palladium-catalyzed hydroarylation has emerged as a robust strategy.[6][7][8] This method transforms readily available N-alkyl pyrrolines into 3-aryl pyrrolidines in a single, catalytic step.[6][8] The reaction demonstrates broad substrate scope with respect to the aryl halide coupling partner, providing a direct route to drug-like molecules.[2][7] This process is particularly significant as it functionalizes an intact heterocyclic core, offering a convergent approach to library synthesis.[2][6]

Caption: Workflow for Palladium-Catalyzed Hydroarylation.

Experimental Protocol: Palladium-Catalyzed Synthesis of 3-Aryl Pyrrolidines

This protocol is adapted from methodologies reported for palladium-catalyzed hydroarylation processes.[6][9]

Materials:

-

N-alkyl-2,5-dihydro-1H-pyrrole (pyrroline substrate)

-

Aryl bromide (coupling partner)

-

Palladium(II) acetate (Pd(OAc)₂) (catalyst)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Anhydrous toluene or dioxane (solvent)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

-

Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 mmol). Then, add the anhydrous solvent (5 mL) via syringe.

-

Substrate Introduction: Add the N-alkyl pyrroline substrate (1.2 mmol) to the reaction mixture via syringe.

-

Reaction Conditions: Seal the flask and heat the mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3-aryl pyrrolidine product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality and Self-Validation: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle. The base is essential for the reductive elimination step. Monitoring by TLC/LC-MS provides in-process validation that the reaction is proceeding as expected, and final characterization confirms the identity and purity of the product, validating the success of the synthesis.

Iron-Catalyzed Cross-Coupling and Ring-Closing Metathesis (RCM)

An alternative strategy involves an iron-catalyzed cross-coupling reaction between an N-protected N-allyl-N-(2-bromoallyl)amine and an organometallic reagent (e.g., Grignard reagent).[10] The resulting 2-substituted diallylamine is then subjected to Ring-Closing Metathesis (RCM) using a Grubbs catalyst to form the 3-substituted pyrroline. Subsequent reduction of the double bond furnishes the final 3-substituted pyrrolidine.[10] This multi-step sequence is highly versatile for introducing a wide range of alkyl and aryl substituents at the 3-position.[10]

Therapeutic Applications and Biological Activities

The 3-substituted pyrrolidine scaffold is a recurring motif in molecules designed to interact with a vast array of biological targets. This versatility has led to its application in numerous therapeutic areas.

| Compound Class/Example | Substitution at C-3 | Biological Target(s) | Therapeutic Area | Reference(s) |

| 1-Propyl-3-aryl pyrrolidines | Various aryl groups | Dopamine & Serotonin Receptors | CNS Disorders (e.g., Schizophrenia, Depression) | [2][6][11] |

| Pyrrolidine 3k (from study) | Polysubstituted aryl | Induces Apoptosis & Cell Cycle Arrest | Oncology | [12] |

| PF-734200 | (Not specified) | Dipeptidyl peptidase-IV (DPP-IV) | Diabetes | [1] |

| Asimadoline | Diphenylacetamide derivative | κ-opioid agonist | Irritable Bowel Syndrome | [1] |

| 1,2,4-Oxadiazole derivatives | Oxadiazole-aryl moieties | DNA gyrase, Topoisomerase IV | Antibacterial | [13][14] |

| Procyclidine | Diphenylmethanol | Muscarinic acetylcholine receptor (anticholinergic) | Parkinson's Disease | [1] |

| General 3-Aryl Pyrrolidines | Aryl groups | Histone Deacetylases (HDACs) | Oncology, Neurodegeneration | [7][11] |

Central Nervous System (CNS) Agents

The 3-aryl pyrrolidine motif is particularly privileged for targeting CNS receptors. 1-Propyl-3-aryl pyrrolidines are well-established as potent and selective ligands for dopamine and serotonin receptors, making them attractive scaffolds for developing treatments for neuropsychiatric disorders.[2][6][11] The archetypal anticholinergic drug, Procyclidine, used in the management of Parkinson's disease, also features a 3-substituted pyrrolidine core.[1]

Anticancer Agents

Researchers have developed novel polysubstituted pyrrolidines with significant antiproliferation activity against a range of cancer cell lines.[12][15] For example, certain derivatives have been shown to induce cell cycle arrest at the G0/G1 phase and trigger apoptosis in HCT116 and HL60 cancer cells, highlighting their potential as candidates for future anticancer therapies.[12] The ability to modify the 3-position allows for the optimization of activity against specific cancer-related targets like HDACs.[11]

Antidiabetic and Antimicrobial Agents

The pyrrolidine scaffold is integral to the design of inhibitors for enzymes like DPP-IV, a key target in type 2 diabetes management.[1][13][14] Furthermore, recent studies have demonstrated that 3-substituted pyrrolidines bearing 1,2,4-oxadiazole moieties can act as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, presenting a promising avenue for the development of new antibacterial agents.[13][14]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrolidine derivatives is highly dependent on the substitution pattern around the core.

-

C-3 Substitution: The nature of the substituent at the 3-position is a primary determinant of target engagement. For CNS targets, aryl groups are often required for potent receptor binding.[2][11] In anticancer agents, bulky, polysubstituted groups can enhance cytotoxicity.[12] The stereochemistry at C-3 is also critical; different enantiomers or diastereomers can exhibit vastly different biological profiles due to the specific chiral recognition at the protein binding site.[3][4]

-

N-1 Substitution: The substituent on the pyrrolidine nitrogen heavily influences pharmacokinetics and can also contribute to target binding. Small alkyl groups, like the propyl group in dopaminergic ligands, are often optimal for balancing potency and metabolic stability.[2][11]

-

Combined Effects: The interplay between substituents at the C-3 and N-1 positions is crucial. The relative orientation and chemical nature of these groups define the molecule's overall shape and pharmacophoric presentation, dictating its affinity and selectivity for a given biological target.

Future Perspectives and Conclusion

The 3-substituted pyrrolidine scaffold continues to be a highly fruitful starting point for the design of novel therapeutic agents. Its proven success across a multitude of therapeutic areas validates its status as a privileged structure in medicinal chemistry.[6][9] The development of new, efficient synthetic methodologies, such as catalytic hydroarylation and borrowing hydrogen amination, will further accelerate the exploration of this chemical space.[7][16] As our understanding of complex biological systems grows, the stereochemical and conformational richness of the 3-substituted pyrrolidine core will undoubtedly be leveraged to develop next-generation medicines with improved efficacy and safety profiles.

References

- Enamine. Synthesis of unique pyrrolidines for drug discovery.

- Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336.

- Sweeney, J., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv.

- Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed.

- (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. PubMed.

- Benchchem. The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry.

- Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ResearchGate.

- Østergaard, N., Pedersen, B. T., Skjærbæk, N., Vedsø, P., & Begtrup, M. (2002). A New Synthesis of 3-Substituted Pyrrolidines Using Iron Catalysed Cross-coupling Reactions and Ring Closing Metathesis. Synlett.

- Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv.

- Frejat, F. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.

- Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PMC.

- Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(34).

- Frejat, F. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC.

- PharmaBlock. (2019). Pyrrolidine Derivatives in Drug Discovery.

- Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.

- (2025). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate.

Sources

- 1. enamine.net [enamine.net]

- 2. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unipa.it [iris.unipa.it]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 14. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

Methodological & Application

reductive amination protocol using tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate

Application Note: High-Efficiency Reductive Amination of tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate

Abstract & Introduction

This application note details the optimized protocol for the reductive amination of tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate , a critical chiral scaffold in the synthesis of GPCR modulators and kinase inhibitors. While reductive amination is a staple transformation, the specific steric and electronic environment of 3-substituted pyrrolidines requires tailored conditions to maximize yield and preserve the acid-labile tert-butyl ester moiety.

The protocol prioritizes the use of Sodium Triacetoxyborohydride (STAB) over traditional cyanoborohydrides due to its superior toxicity profile and selectivity for iminium ions in the presence of free carbonyls. This guide provides a robust, self-validating workflow suitable for milligram-to-gram scale synthesis in drug discovery campaigns.

Chemical Properties & Mechanistic Rationale[1]

Substrate Profile

-

Compound: tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate[1]

-

Functional Groups: Secondary amine (nucleophile), tert-butyl ester (acid-sensitive electrophile).

-

Chirality: (S)-configuration at C3. Preservation of this stereocenter is paramount.

-

pKa: The pyrrolidine nitrogen typically has a pKa ~11.2. In non-polar solvents (DCE/DCM), it exists as a free base but requires partial protonation to facilitate iminium ion formation.

Mechanistic Strategy

The reaction proceeds via a Direct Reductive Amination pathway.[2][3][4] Unlike primary amines, which form stable imines, this secondary amine forms a positively charged iminium ion intermediate upon condensation with an aldehyde or ketone.

-

Step 1: Condensation. The secondary amine attacks the carbonyl carbon. Acid catalysis (AcOH) assists in the elimination of water to generate the iminium species.

-

Step 2: Selective Reduction. STAB is a mild hydride donor. Crucially, it is less basic and sterically bulkier than NaBH4. It reduces the electrophilic iminium ion much faster than the neutral carbonyl starting material, preventing the formation of alcohol side products.

Critical Control Point: The tert-butyl ester is stable to the weak acid (AcOH) used in this protocol but would hydrolyze under strong acidic conditions (e.g., TFA, HCl). Therefore, pH control is vital.

Experimental Protocol

Materials & Reagents

-

Amine: tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate (1.0 equiv)[1]

-

Carbonyl: Aldehyde (1.1–1.2 equiv) or Ketone (1.5 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) (Preferred) or Dichloromethane (DCM). Note: DCE allows for higher temperatures if the ketone is sterically hindered.

-

Catalyst: Glacial Acetic Acid (AcOH) (1.0–2.0 equiv).

-

Quench: Saturated aqueous NaHCO₃.

Standard Operating Procedure (SOP)

Step 1: Solvation and Condensation

-

Charge a clean, dry reaction vial with tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate (1.0 equiv).

-

Dissolve in anhydrous DCE (concentration 0.1 M – 0.2 M).

-

Add the aldehyde or ketone (1.1–1.5 equiv).[5]

-

Add Glacial Acetic Acid (1.0–2.0 equiv).

-

Rationale: The acid protonates the carbonyl oxygen, increasing electrophilicity, and catalyzes the dehydration step.

-

-

Stir at Room Temperature (RT) for 15–30 minutes under Nitrogen.

-

Checkpoint: For reactive aldehydes, this time allows equilibrium formation of the hemiaminal/iminium species.

-

Step 2: Reduction 6. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in a single portion.

- Observation: Mild effervescence may occur.

- Stir the suspension vigorously at RT.

- Duration: Aldehydes typically complete in 1–4 hours. Ketones may require 12–24 hours.

- Optimization: If using a hindered ketone, heat to 40°C–50°C. Do not exceed 60°C to protect the tert-butyl ester.

Step 3: Monitoring & Quench 8. Monitor via LC-MS or TLC.[5] Look for the disappearance of the secondary amine (m/z = M+1) and appearance of the tertiary amine product. 9. Once complete, quench by slowly adding saturated aqueous NaHCO₃ (equal volume to solvent).

- Safety: Gas evolution (CO₂) will occur. Stir for 15 minutes until bubbling ceases.

Step 4: Workup & Purification 10. Extract the aqueous layer 3x with DCM. 11. Combine organics, dry over Na₂SO₄, filter, and concentrate in vacuo. 12. Purification: Flash column chromatography.

- Mobile Phase: 0–10% MeOH in DCM. (Note: Tertiary amines may streak; adding 1% NH₄OH to the eluent sharpens peaks).

Visualization of Workflows

Reaction Mechanism (DOT Diagram)

Caption: Mechanistic pathway of reductive amination for secondary amines via the iminium ion intermediate.

Decision Matrix for Optimization (DOT Diagram)

Caption: Operational decision tree for optimizing reaction conditions based on substrate reactivity.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Ketones) | Steric hindrance prevents iminium formation. | Increase temperature to 50°C. Add 4Å Molecular Sieves to drive dehydration equilibrium. |

| Aldehyde Reduction | STAB reducing aldehyde before amine attacks. | Pre-mix amine and aldehyde for 1 hour before adding STAB. Ensure AcOH is present. |

| Ester Hydrolysis | Acid concentration too high or workup too harsh. | Stick to weak acids (AcOH). Avoid strong acid workups. Ensure quench is fully neutralized with NaHCO₃. |

| Gel Formation | Boron salts complexing with amine. | Use a tartaric acid or citric acid wash (mildly acidic) during workup to break boron-amine complexes, then re-basify. |

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[3][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[8] [Link]

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[7] The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

-

Gribble, G. W. (1998). Sodium Triacetoxyborohydride.[2][3][4][5][7] Encyclopedia of Reagents for Organic Synthesis. [Link]

-

PubChem. (n.d.). (S)-2-(Pyrrolidin-3-yl)acetic acid.[1][10][11] National Library of Medicine. Retrieved October 26, 2025, from [Link]

Sources

- 1. PubChemLite - Tert-butyl 2-[(3s)-pyrrolidin-3-yl]acetate hydrochloride (C10H19NO2) [pubchemlite.lcsb.uni.lu]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. reddit.com [reddit.com]

- 10. (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid | C11H19NO4 | CID 1502098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (S)-2-(Pyrrolidin-3-yl)acetic acid | C6H11NO2 | CID 1502075 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ester Hydrolysis of tert-Butyl Pyrrolidine-3-acetate

Welcome to the technical support center for the hydrolysis of tert-butyl pyrrolidine-3-acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific ester hydrolysis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful conversion of your tert-butyl ester to the corresponding carboxylic acid.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the hydrolysis of tert-butyl pyrrolidine-3-acetate.

Q1: What are the standard conditions for hydrolyzing tert-butyl pyrrolidine-3-acetate?

A1: Due to the steric hindrance of the tert-butyl group, tert-butyl esters are remarkably stable under basic conditions but are readily cleaved under acidic conditions.[1][2][3] The most common method is acid-catalyzed hydrolysis, typically using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[4][5][6]

Q2: My hydrolysis reaction is not going to completion. What are the likely causes?

A2: Incomplete hydrolysis of a tert-butyl ester is a frequent issue. The primary culprits are often insufficient acid strength or concentration, inadequate reaction time, or low temperature.[6][7] The bulky tert-butyl group can sterically hinder the approach of the nucleophile, requiring more forcing conditions than less hindered esters.[1]

Q3: I'm observing significant side product formation. What could be the issue?

A3: A major side reaction during the acid-catalyzed deprotection of tert-butyl esters is the alkylation of nucleophilic functional groups by the released tert-butyl cation.[6] In the case of tert-butyl pyrrolidine-3-acetate, the pyrrolidine nitrogen itself can potentially be alkylated, though this is less common. If other nucleophilic groups are present on the molecule, they are prime targets for this side reaction.

Q4: Can I use basic conditions to hydrolyze tert-butyl pyrrolidine-3-acetate?

A4: While tert-butyl esters are generally resistant to basic hydrolysis (saponification) under standard aqueous conditions, specialized methods have been developed for hindered esters.[1][8] These often involve non-aqueous solvent systems or the use of potent, less-solvated hydroxide sources to overcome the steric hindrance.[1][9][10][11] However, for tert-butyl pyrrolidine-3-acetate, acid-catalyzed hydrolysis is the more conventional and often more reliable approach.

II. In-Depth Troubleshooting Guides

This section provides a more detailed analysis of common experimental problems and their solutions, grounded in the chemical principles of the reaction.

Problem 1: Incomplete or Slow Reaction

A sluggish or incomplete reaction is one of the most common hurdles in the hydrolysis of sterically hindered esters like tert-butyl pyrrolidine-3-acetate.

Causality: The stability of the tert-butyl ester to hydrolysis is a direct consequence of the steric bulk of the tert-butyl group, which impedes the approach of nucleophiles to the carbonyl carbon. Under acidic conditions, the reaction proceeds via an AAL1 mechanism, involving the formation of a stable tert-butyl carbocation.[12][13][14] The rate of this reaction is dependent on the concentration and strength of the acid.

Troubleshooting Workflow:

Caption: Workflow to mitigate side product formation.

Solutions:

-

Use of Scavengers: The most effective way to prevent unwanted alkylation is to add "scavengers" to the reaction mixture. These are reagents that are more nucleophilic than the functional groups on your substrate and will preferentially react with the tert-butyl cation. Common scavengers include:

-

Triisopropylsilane (TIS): Effective at reducing the tert-butyl cation.

-

Water: Can also act as a scavenger.

-

Thiophenol or other thiols: Highly nucleophilic and efficient scavengers.

-

-

Optimize Scavenger Cocktail: A common scavenger cocktail for TFA-mediated deprotection is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v). [6]The optimal combination and concentration of scavengers may need to be determined empirically for your specific substrate.

-

Lower Reaction Temperature: Performing the reaction at a lower temperature can sometimes reduce the rate of side reactions more than the desired hydrolysis.

Problem 3: Challenges with Basic Hydrolysis (Saponification)

While less common for tert-butyl esters, there are instances where basic conditions are preferred. The primary challenge here is the inherent resistance of the sterically hindered ester to nucleophilic attack by hydroxide.

Causality: The saponification of esters typically proceeds through a BAC2 mechanism, which involves the nucleophilic addition of hydroxide to the carbonyl carbon. [15]The bulky tert-butyl group sterically shields the carbonyl, making this attack difficult. [1] Solutions for Attempting Basic Hydrolysis:

-

Non-Aqueous Conditions: Using a non-aqueous solvent system can enhance the nucleophilicity of the hydroxide ion. A mixture of methanol and dichloromethane with sodium hydroxide has been shown to be effective for some hindered esters. [1][11]* Phase-Transfer Catalysis: In a two-phase system (e.g., an organic solvent and aqueous base), a phase-transfer catalyst can shuttle the hydroxide ion into the organic phase, increasing its effective concentration and reactivity.

-

Potassium tert-Butoxide/Water: A combination of potassium tert-butoxide and a controlled amount of water can generate a highly reactive, "unsolvated" hydroxide species that can hydrolyze hindered esters at room temperature. [9][10]* Alternative Reagents: For particularly difficult cases, reagents like trimethyltin hydroxide have been developed for the mild and selective hydrolysis of esters. [16][17][18][19][20]

III. Detailed Experimental Protocols

These protocols provide a starting point for the successful hydrolysis of tert-butyl pyrrolidine-3-acetate.

Protocol 1: Standard Acid-Catalyzed Hydrolysis with TFA

This is the most common and generally reliable method for the deprotection of tert-butyl esters.

Materials:

-

tert-Butyl pyrrolidine-3-acetate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Triisopropylsilane (TIS) (optional, as a scavenger)

-

Water (optional, as a scavenger)

-

Rotary evaporator

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the tert-butyl pyrrolidine-3-acetate in DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask. [21]2. To the stirred solution, add an equal volume of TFA. For more resistant substrates, the amount of DCM can be reduced or eliminated.

-

If your substrate is sensitive to alkylation, add scavengers such as TIS (2.5% v/v) and water (2.5% v/v) to the reaction mixture.

-

Stir the reaction at room temperature for 2-5 hours. [21]5. Monitor the progress of the reaction by TLC or LC-MS until all the starting material has been consumed.

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene or DCM several times. [21]The resulting product is the carboxylic acid, often as a TFA salt.

Protocol 2: Alternative Basic Hydrolysis for Hindered Esters

This protocol is adapted from methods developed for the saponification of sterically hindered esters and may require optimization.

Materials:

-

tert-Butyl pyrrolidine-3-acetate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), dilute, for workup

-

Ethyl acetate (EtOAc) for extraction

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure: [1][11]1. Dissolve the tert-butyl pyrrolidine-3-acetate (1 mmol) in DCM (9 mL) in a round-bottom flask. 2. Prepare a 3 N solution of NaOH in methanol. 3. Add the methanolic NaOH solution (1 mL, 3 mmol) to the stirred solution of the ester. The final solvent ratio will be approximately 9:1 DCM:MeOH. 4. Stir the reaction at room temperature. The reaction may become cloudy as the sodium salt of the carboxylic acid precipitates. 5. Monitor the reaction by TLC. 6. Once the reaction is complete, add water to dissolve the precipitate. 7. Transfer the mixture to a separatory funnel and wash the aqueous layer with DCM to remove any unreacted starting material. 8. Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2 with dilute HCl. 9. Extract the aqueous layer with ethyl acetate (2 x 20 mL). 10. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.

IV. Data Summary Table

| Method | Reagents | Solvent | Temp. (°C) | Time (h) | Key Considerations |

| Acid-Catalyzed | TFA | DCM or neat | 20-25 | 2-5 | Standard, reliable method. Scavengers may be needed. [6][21] |

| Basic (Non-aqueous) | NaOH | DCM/MeOH (9:1) | 20-25 | Variable | For base-sensitive substrates. May require optimization. [1][11] |

| Basic (Anhydrous Hydroxide) | KOtBu/H₂O | DMSO | 20-25 | 1-3 | Generates highly reactive hydroxide. [10] |

| Lewis Acid-Catalyzed | ZnBr₂ | DCM | 20-25 | Variable | Milder alternative to strong Brønsted acids. [22][23] |

V. Mechanistic Insights

Understanding the reaction mechanisms is crucial for effective troubleshooting.

Acid-Catalyzed Hydrolysis (AAL1 Mechanism)

The acid-catalyzed hydrolysis of tert-butyl esters proceeds through a unimolecular mechanism involving alkyl-oxygen bond cleavage.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Acids - Wordpress [reagents.acsgcipr.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. tert-Butyl Esters [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scite.ai [scite.ai]

- 11. researchgate.net [researchgate.net]

- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 13. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 14. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 15. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 16. researchgate.net [researchgate.net]

- 17. echemi.com [echemi.com]

- 18. A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide | Zendy [zendy.io]

- 19. semanticscholar.org [semanticscholar.org]

- 20. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. US20100311968A1 - Deprotection of boc-protected compounds - Google Patents [patents.google.com]

resolving solubility issues of pyrrolidine acetate salts in organic solvents

Topic: Resolving Solubility & Isolation Issues of Pyrrolidine Acetate Salts Audience: Organic Chemists, Process Chemists, and Drug Development Scientists Status: Active Guide [v2.4]

Diagnostic Framework: Understanding the "Enemy"

Before attempting to force pyrrolidine acetate into solution, you must understand its physicochemical nature.[1] Unlike stable inorganic salts (e.g., NaCl), pyrrolidine acetate is frequently classified as a Protic Ionic Liquid (PIL) or a Low-Melting Mixture (LMM).[1]

The Core Conflict

Pyrrolidine acetate consists of a loose ion pair between a secondary amine (

-

Hygroscopicity: It is aggressively hygroscopic.[1] Absorbed atmospheric water strengthens the ionic lattice, making it insoluble in organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

The "Oil" Phenomenon: Because the acetate anion is bidentate and creates a disordered lattice, these salts rarely crystallize spontaneously.[1] They prefer to separate as a dense, viscous oil ("oiling out") in non-polar solvents.[1]

Decision Logic: The Solubility Flowchart

Use this logic tree to determine your next move based on your immediate goal (Reaction vs. Isolation).

Figure 1: Decision matrix for handling pyrrolidine acetate solubility issues. Blue nodes indicate decision points; Green/Red/Yellow indicate protocol pathways.[1]

Troubleshooting Scenarios

Issue 1: "The Gummy Oil"

Symptom: You attempted to crystallize the salt from Ethyl Acetate or Ether, but it formed a brown/yellow gum at the bottom of the flask. Cause: This is "oiling out."[1] The lattice energy of the salt is too weak to overcome the entropy of the liquid state, often exacerbated by trace water. Solution:

-

Decant: Pour off the supernatant organic layer (impurities often stay in the solvent).[1]

-

Triturate: Add anhydrous Diethyl Ether or Pentane to the gum.

-

Sonicate: Vigorously sonicate the flask. This physically disrupts the oil droplets, forcing them to aggregate into a solid.[1]

-

Seed: If available, add a seed crystal. If not, scratch the glass interface with a spatula while cooling to -20°C.[1]

Issue 2: "The Crash Out" (Reaction Stalled)

Symptom: You are running an amide coupling or alkylation in DCM, and your pyrrolidine acetate starting material precipitates immediately.

Cause: DCM has a low dielectric constant (

-

The "Spike" Method: Add 5-10% (v/v) Methanol or DMF to the DCM.[1] This raises the dielectric constant enough to solubilize the salt without destroying the non-polar character required for many organic reactions.[1]

-

Buffer Exchange: If the reaction is sensitive to protic solvents (like MeOH), you must free-base the amine (see Protocol B).

Issue 3: "The Invisible Product" (Extraction Failure)

Symptom: You washed your reaction mixture with water/brine, and your product disappeared from the organic layer.

Cause: Pyrrolidine acetate is highly water-soluble.[1] It partitions almost exclusively into the aqueous phase (

-

Salting Out: Saturate the aqueous layer with NaCl or

.[1] This reduces the solubility of the organic salt in water, forcing it back into the organic layer (use THF or n-Butanol for extraction, not DCM).[1] -

Switch Solvent: Use Chloroform/Isopropanol (3:1) for extraction.[1][2][3] This mixture is polar enough to pull the salt out of the water.[1]

Standard Operating Procedures (Protocols)

Protocol A: Azeotropic Drying (Removing Water to Induce Solubility)

Use this when the salt is gummy due to hydration.

-

Dissolve the gum in a minimum amount of Methanol (to break the lattice).[1]

-

Add 10 volumes of Toluene .

-

Concentrate on a rotary evaporator. The Methanol/Toluene azeotrope carries away the water.[1]

-

Repeat 2x.

-

Result: The residue should now be a crisp foam or solid that is more amenable to crystallization or dissolution in dry organics.[1]

Protocol B: The "Free-Base" Bypass (Recommended)

The most effective way to solve solubility issues is to temporarily remove the acetate counter-ion.

-

Suspend the pyrrolidine acetate salt in DCM .

-

Add 1.2 equivalents of Triethylamine (TEA) or wash with saturated

(aq). -

The pyrrolidine is now a free amine (neutral).[1] It will dissolve instantly in the DCM.[1]

-

Re-salting (Optional): If you need the salt back at the end, add 1.0 eq of Acetic Acid to the purified amine in Ether.[1]

Protocol C: Solvent System Screening

Use this table to select the correct solvent based on Dielectric Constant (

| Solvent Class | Representative Solvent | Solubility of Pyrrolidine Acetate | Recommendation | |

| Non-Polar | Hexane, Toluene | < 2.5 | Insoluble | Use as anti-solvent to force precipitation.[1] |

| Low Polar | DCM, Diethyl Ether | 4 - 9 | Poor / Oiling | Avoid as pure solvent.[1] Use with 5% MeOH. |

| Medium Polar | Acetone, THF | 7 - 21 | Moderate | Good for crystallization (if dry).[1] |

| Protic/Polar | Methanol, Ethanol | > 24 | High | Use for dissolving "gums" or transferring.[1] |

| Aqueous | Water | 80 | Very High | Avoid if trying to keep compound in organic phase.[1] |

Mechanistic Visualization

The following diagram illustrates the "Ion-Pair Collapse" mechanism that causes pyrrolidine acetate to oil out in non-polar solvents.

Figure 2: The transition from solvated ions to oily aggregates.[1] In non-polar solvents, the lack of solvation shell causes ions to cluster into disordered "oils" rather than ordered crystals.

References

-

Greaves, T. L., & Drummond, C. J. (2008).[1] Protic Ionic Liquids: Properties and Applications. Chemical Reviews, 108(1), 206–237.[1]

-

Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvent polarity and dielectric constants).

-

Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard protocols for amine salt purification).

-

Hayes, T. (2009).[1] Process Chemistry in the Pharmaceutical Industry. CRC Press.[1][4] (Guidance on salt selection and "oiling out" issues in scale-up).

Sources

minimizing hygroscopicity of tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate HCl

Technical Support Center: Solid-State Chemistry & Stability Division Ticket Topic: Minimizing Hygroscopicity of tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate HCl Reference ID: TS-PYR-HCl-004 Status: Open[1]

Executive Summary

You are encountering deliquescence or rapid weight gain with tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate HCl. This is a known challenge with pyrrolidine-based hydrochloride salts.[1] The secondary amine cation (

Critical Warning: This compound contains a tert-butyl ester , which is acid-labile.[1] Moisture uptake in an HCl salt creates a highly acidic micro-environment on the crystal surface, which can catalyze the hydrolysis of the ester into the free acid and isobutylene gas. Controlling hygroscopicity is not just about physical handling; it is essential for chemical stability.

Module 1: Immediate Handling & Storage (The "Band-Aid")

Use this module if you must use the current batch of material immediately.

Q: The solid turns to oil/gum on the balance. How do I weigh it accurately? A: You are observing deliquescence , where the Critical Relative Humidity (CRH) of the salt is lower than your lab's ambient humidity.

Actionable Protocol: The "Zero-Exposure" Weighing Technique

-

Equilibrate: Allow the storage container to reach room temperature before opening to prevent condensation.

-

Environment: Ideally, weigh inside a glovebox (

RH) or a glove bag purged with -

Benchtop Alternative: If a glovebox is unavailable:

Q: How should I store this to prevent degradation? A: Standard refrigeration is insufficient due to condensation risks upon warming.

-

Primary: Store under Argon/Nitrogen atmosphere.

-

Secondary: Use a desiccator with

(Phosphorus Pentoxide) or activated molecular sieves.[1] Silica gel is often too weak for amine HCl salts. -

Temperature:

C is preferred to slow the hydrolysis rate if moisture has already entered.

Module 2: Process Engineering (The "Cure")

Use this module to re-engineer the solid form for better physical properties.

Q: Can I recrystallize the salt to make it less hygroscopic? A: Yes. Amorphous or semi-crystalline material is significantly more hygroscopic than highly crystalline material due to higher surface free energy.

Troubleshooting Guide: Recrystallization Strategy The goal is to maximize crystallinity and remove amorphous domains.

| Parameter | Recommendation | Scientific Rationale |

| Solvent | Ethanol (EtOH) or Isopropanol (IPA) | Dissolves the polar HCl salt; protic nature helps organize the H-bond network.[1] |

| Anti-Solvent | Ethyl Acetate (EtOAc) or MTBE | tert-Butyl esters are stable in these; they reduce solubility slowly to induce crystal growth.[1] |

| Avoid | Diethyl Ether | Often precipitates amorphous gums (oiling out) rather than crystals for this class of amines.[1] |

| Avoid | Methanol | High solubility often prevents yield; risk of transesterification (rare but possible with acid catalysis).[1] |

Step-by-Step Crystallization Protocol:

-

Dissolve the salt in the minimum volume of warm IPA (

C). Do not boil (protect the ester). -

Filter while warm to remove dust/seeds.

-

Add EtOAc dropwise until the solution turns slightly cloudy.

-

Add a few drops of IPA to clarify the solution again.

-

Allow to cool slowly to Room Temp, then

C. -

Critical: Dry the filtered crystals under high vacuum (

mbar) at

Module 3: Chemical Modification (The "Alternative")

Use this module if the HCl salt is operationally unusable.

Q: The HCl salt is unmanageable. What alternative salt should I screen? A: Switch from a small, high-charge-density anion (Chloride) to a large, diffuse anion.[1] This increases the lattice energy relative to the hydration energy.

Recommended Counter-ions:

-

Tosylate (p-Toluenesulfonate): Excellent for amines.[1] The large hydrophobic aromatic ring packs well and shields the ionic core from water.

-

Oxalate: Often forms highly crystalline, non-hygroscopic networks (check solubility for your next step).

-

Fumarate: Common pharmaceutical counter-ion for stability.

Figure 1: Decision Matrix for Salt Selection vs. Process Optimization.

Module 4: Analytical Validation

How to prove you have solved the problem.

Q: How do I quantify the improvement? A: Do not rely on visual inspection. Use Dynamic Vapor Sorption (DVS) .[1][3]

Interpretation of DVS Data:

-

Adsorption Isotherm: Measure mass change from 0% to 90% RH.

-

Target: A mass increase of

up to 60% RH is acceptable. -

Hysteresis: If the desorption curve (going down from 90%) does not match the adsorption curve, your material has likely formed a hydrate or undergone an irreversible phase change (deliquescence).

Q: Can I use XRPD? A: Yes. X-Ray Powder Diffraction (XRPD) distinguishes between Amorphous (halo pattern) and Crystalline (sharp peaks).[1]

-

Goal: Sharp peaks indicate a stable lattice.

-

Warning: If peaks shift after exposure to humidity, the crystal lattice is expanding to accommodate water (channel hydrate formation).

References

- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on counter-ion selection and hygroscopicity).

- Newman, A. (2013). Pharmaceutical Crystallization: Science and Engineering. Cambridge University Press. (Mechanisms of deliquescence and crystal engineering).

-

Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.[1]

-

Pudipeddi, M., & Serajuddin, A. T. (2005). "Trends in Solubility of Polymorphs." Journal of Pharmaceutical Sciences, 94(5), 929-939.[1] (Explains the energy relationship between amorphous/crystalline forms and solubility/hygroscopicity).

Sources

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Excess of (S)-pyrrolidin-3-yl acetate

Introduction: The Critical Role of Enantiomeric Purity

In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and patient safety. For chiral molecules like (S)-pyrrolidin-3-yl acetate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring high enantiomeric purity is paramount. One enantiomer may exhibit the desired pharmacological activity, while its mirror image, the distomer, could be inactive or, in the worst case, responsible for toxic side effects.

This guide provides an in-depth, objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the robust determination of the enantiomeric excess (e.e.) of (S)-pyrrolidin-3-yl acetate. We will move beyond simple procedural lists to explain the underlying principles of chiral recognition, compare the performance of leading chiral stationary phases (CSPs), and provide detailed, validated protocols suitable for implementation in a quality control or research environment.

Pillar 1: The Mechanism of Chiral Recognition on Polysaccharide-Based CSPs

The cornerstone of direct chiral HPLC is the chiral stationary phase (CSP), which creates a diastereomeric interaction with the enantiomers, leading to differential retention times.[1] Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, have proven to be exceptionally versatile and effective for a wide range of chiral compounds, including pyrrolidine derivatives.[2][3][4]

The separation mechanism on these CSPs is a complex interplay of multiple non-covalent interactions between the analyte and the chiral selector, which is typically a carbamate derivative coated or immobilized on a silica support.[1] The chiral selector forms grooves or cavities where the analyte can bind. The enantiomer that fits more snugly or forms more stable interactions with the CSP will be retained longer. For (S)-pyrrolidin-3-yl acetate, the key interactions include:

-

Hydrogen Bonding: The secondary amine and the carbonyl group of the acetate can act as hydrogen bond acceptors or donors.

-

Dipole-Dipole Interactions: The polar C-N and C=O bonds contribute to these interactions.

-

Steric Hindrance: The spatial arrangement of the acetate group relative to the pyrrolidine ring dictates how well each enantiomer can fit into the chiral cavities of the CSP.